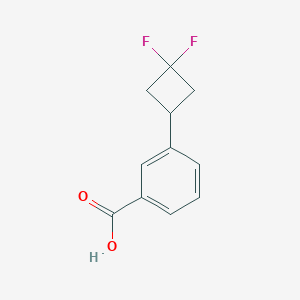

3-(3,3-Difluorocyclobutyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

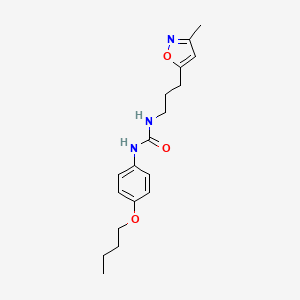

3-(3,3-Difluorocyclobutyl)benzoic acid is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is a derivative of benzoic acid, which is widely used in the field of organic synthesis .

Synthesis Analysis

The synthesis of 3-(3,3-Difluorocyclobutyl)benzoic acid and its derivatives is a topic of ongoing research. An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone, has been described .Molecular Structure Analysis

The molecular structure of 3-(3,3-Difluorocyclobutyl)benzoic acid consists of a benzoic acid moiety attached to a 3,3-difluorocyclobutyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Applications De Recherche Scientifique

Synthesis and Building Blocks

3-(3,3-Difluorocyclobutyl)benzoic acid and its derivatives have been explored extensively in the field of synthetic chemistry. A notable study describes the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, and others. Ethyl 3,3-difluorocyclobutanecarboxylate is highlighted as a convenient synthetic intermediate for these derivatives (Ryabukhin et al., 2018).

Role in Food Science

Benzoic acid derivatives, including 3-(3,3-Difluorocyclobutyl)benzoic acid, are common in food science. They are naturally present in plant and animal tissues and are used as antibacterial and antifungal preservatives, and flavoring agents in various products (del Olmo, Calzada, & Nuñez, 2017).

Fluorescence Probes

In the field of biochemistry, certain benzoic acid derivatives have been used to develop novel fluorescence probes. These probes can selectively detect highly reactive oxygen species and have applications in studying the roles of these species in biological and chemical processes (Setsukinai et al., 2003).

Antibacterial Activity

Research into 3-hydroxy benzoic acid, a related compound, reveals its antimicrobial properties. Novel ester/hybrid derivatives of this compound have been synthesized and tested for potential antibacterial activity, highlighting the scope for chemotherapeutic agent development (Satpute, Gangan, & Shastri, 2018).

Photoluminescence in Coordination Compounds

Lanthanide-based coordination compounds using benzoic acid derivatives have been synthesized to study the influence of substituents on photophysical properties. These studies provide insights into the design of materials with specific luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Liquid-Crystalline Complexes

Benzoic acid derivatives are also used in the study of liquid-crystalline complexes. For example, a study on polymerizable benzoic acid derivative complexed with dipyridyl compounds revealed insights into the formation of liquid crystal phases and the potential for polymerization while maintaining structural integrity (Kishikawa, Hirai, & Kohmoto, 2008).

Co-crystal Formation

Investigations into co-crystals involving benzoic acid derivatives offer insights into molecular assembly and interactions, which are crucial for material science and pharmaceutical applications (Lemmerer & Bourne, 2012).

Thermodynamics and Solubility

Studies on the thermodynamics and solubility of benzoic acid and its derivatives in various solvents are essential for process design in pharmaceutical research. This includes understanding phase equilibria that determine stability and solubility in different environments (Reschke et al., 2016).

Pharmaceutical and Biological Applications

Benzoic acid derivatives play a significant role in pharmaceutical and biological research. For instance, the metabolism of benzoic acid by bacteria has been studied, revealing important pathways in microbial metabolism and potential applications in bioremediation and environmental science (Reiner, 1971).

Metal-organic Frameworks

The use of benzoic acid derivatives in the synthesis of metal-organic frameworks, particularly for catalytic applications, exemplifies their importance in materials science. These frameworks have applications in catalysis, gas storage, and separation technologies (Wu et al., 2017).

Propriétés

IUPAC Name |

3-(3,3-difluorocyclobutyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-2-1-3-8(4-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYOFQQNOWQELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Difluorocyclobutyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)